Cas no 1582-24-7 (2,3,4,5,6-Pentafluorobenzeneboronic acid)

2,3,4,5,6-Pentafluorobenzeneboronic acid 化学的及び物理的性質
名前と識別子
-
- 2,3,4,5,6-Pentafluorobenzeneboronic acid
- 2,3,4,5,6-Pentafluorophenylboronic acid
- Pentafluorophenylboronic acid
- Pentafluorophenylboronic Acid (contains varying amounts of Anhydride)
- (Pentafluorophenyl)boronic acid
- (2,3,4,5,6-pentafluorophenyl)boronic acid
- Pentafluorobenzeneboronic Acid
- Pentafluorobenzeneboronic Acid (contains varying amounts of Anhydride)
- Perfluorophenylboronic acid
- BORONIC ACID, (PENTAFLUOROPHENYL)-
- BORONIC ACID, B-(2,3,4,5,6-PENTAFLUOROPHENYL)-
- PubChem22760
- rarechem ah pb 0049
- Pentafluorophenylboronicacid
- (perfluorophenyl)boronic acid
- C6H2BF5O2
- pentafluorobenzeneboronica
- SY029868
- GS-6218
- J-506847
- SCHEMBL125669
- Pentafluoroboronic acid
- DTXSID00379743
- FT-0609325
- AKOS005175091
- perfluorophenylboronic?acid
- MFCD01074663
- AB08108
- P1904
- AMY17892
- BB 0261400
- 1582-24-7
- CS-W013176
- DB-010289
- BBL101329
- STL555125
-
- MDL: MFCD01074663
- インチ: 1S/C6H2BF5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h13-14H
- InChIKey: VASOMTXTRMYSKD-UHFFFAOYSA-N
- ほほえんだ: FC1C(=C(C(=C(C=1B(O[H])O[H])F)F)F)F
- BRN: 3033960
計算された属性
- せいみつぶんしりょう: 212.0068g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 回転可能化学結合数: 1
- どういたいしつりょう: 212.0068g/mol
- 単一同位体質量: 212.0068g/mol
- 水素結合トポロジー分子極性表面積: 40.5Ų
- 重原子数: 14
- 複雑さ: 191
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ふん
- 密度みつど: 1.6100
- ゆうかいてん: 290°C(lit.)
- ふってん: 244℃ at 760 mmHg
- フラッシュポイント: 101.4°C
- 屈折率: 1.429
- ようかいど: Miscible with alcohols, acetonitrile and dichloromethane.
- PSA: 40.46000
- LogP: 0.06190
- ようかいせい: 未確定
- かんど: Moisture Sensitive
2,3,4,5,6-Pentafluorobenzeneboronic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39-S36
-
危険物標識:
- セキュリティ用語:S26;S36
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
2,3,4,5,6-Pentafluorobenzeneboronic acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
2,3,4,5,6-Pentafluorobenzeneboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC0869-10g |
Pentafluorobenzeneboronic acid |
1582-24-7 | 97% | 10g |
£82.00 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1022686-5g |
2,3,4,5,6-Pentafluorobenzeneboronic acid |
1582-24-7 | 98% | 5g |
¥163.00 | 2023-11-21 | |
eNovation Chemicals LLC | D775281-25g |
2,3,4,5,6-PENTAFLUOROBENZENEBORONIC ACID |
1582-24-7 | 97% | 25g |
$450 | 2024-06-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD3059-1g |
Pentafluorophenylboronic acid |
1582-24-7 | 97% | 1g |
¥68.0 | 2022-09-08 | |
abcr | AB132688-100 g |
2,3,4,5,6-Pentafluorobenzeneboronic acid, 97%; . |
1582-24-7 | 97% | 100 g |
€792.60 | 2023-07-20 | |
Chemenu | CM135590-10g |
Pentafluorophenylboronic acid |
1582-24-7 | 95%+ | 10g |
$78 | 2023-01-09 | |
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H82062-25g |
2,3,4,5,6-Pentafluorobenzeneboronic acid |
1582-24-7 | 97% | 25g |
¥690 | 2023-09-19 | |
eNovation Chemicals LLC | D397358-1kg |
2,3,4,5,6-Pentafluorophenylboronic acid |
1582-24-7 | 97% | 1kg |
$4000 | 2023-09-01 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1904-1G |
Pentafluorophenylboronic Acid (contains varying amounts of Anhydride) |
1582-24-7 | 1g |
¥30.00 | 2024-04-17 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816491-5g |
Pentafluorophenylboronic acid |
1582-24-7 | 97% | 5g |
¥360.00 | 2022-09-01 |
2,3,4,5,6-Pentafluorobenzeneboronic acid 関連文献
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1. 730. Polyfluoroaryl organometallic compounds. Part II. Pentafluorophenylboron halides and some derived compoundsR. D. Chambers,T. Chivers J. Chem. Soc. 1965 3933
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Alexander S. Belov,Genrikh E. Zelinskii,Oleg A. Varzatskii,Irina G. Belaya,Anna V. Vologzhanina,Alexander V. Dolganov,Valentin V. Novikov,Yan Z. Voloshin Dalton Trans. 2015 44 3773
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Dennis G. Hall Chem. Soc. Rev. 2019 48 3475
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Panagiotis Giannopoulos,Archontoula Nikolakopoulou,Aikaterini K. Andreopoulou,Lamprini Sygellou,Joannis K. Kallitsis,Panagiotis Lianos J. Mater. Chem. A 2014 2 20748
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Victoria Dimakos,Tishaan Singh,Mark S. Taylor Org. Biomol. Chem. 2016 14 6703
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Panagiotis Giannopoulos,Archontoula Nikolakopoulou,Aikaterini K. Andreopoulou,Lamprini Sygellou,Joannis K. Kallitsis,Panagiotis Lianos J. Mater. Chem. A 2014 2 20748
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Tolga Yaman,Jeremy N. Harvey Catal. Sci. Technol. 2023 13 984
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Juri Ugolotti,Sondra Hellstrom,George J. P. Britovsek,Tim S. Jones,Patricia Hunt,Andrew J. P. White Dalton Trans. 2007 1425
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Romain Lambert,Anne-Laure Wirotius,Sofiem Garmendia,Pierre Berto,Joan Vignolle,Daniel Taton Polym. Chem. 2018 9 3199
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Madhu Babu Tatina,Ziad Moussa,Mengxin Xia,Zaher M. A. Judeh Chem. Commun. 2019 55 12204
2,3,4,5,6-Pentafluorobenzeneboronic acidに関する追加情報
2,3,4,5,6-Pentafluorobenzeneboronic Acid (CAS No. 1582-24-7): A Comprehensive Overview
2,3,4,5,6-Pentafluorobenzeneboronic acid, also known by its CAS registry number CAS No. 1582-24-7, is a highly fluorinated aromatic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of benzeneboronic acid with five fluorine atoms substituted at the 2, 3, 4, 5, and 6 positions of the benzene ring. The presence of multiple fluorine atoms imparts unique electronic and physical properties to the molecule, making it a valuable building block in various chemical reactions and applications.
The synthesis of 2,3,4,5,6-pentafluorobenzeneboronic acid typically involves multi-step processes that include fluorination reactions followed by boronation. Recent advancements in fluorination techniques have enabled more efficient and selective synthesis routes for this compound. For instance, researchers have explored the use of electrophilic fluorination methods combined with palladium-catalyzed cross-coupling reactions to achieve high yields and purity levels. These improvements have significantly enhanced the accessibility of this compound for both academic and industrial applications.
In terms of chemical properties, 2,3,4,5,6-pentafluorobenzeneboronic acid exhibits a high degree of chemical stability due to the electron-withdrawing nature of the fluorine substituents. This stability makes it suitable for use in harsh reaction conditions that are common in organic synthesis. Additionally, the presence of five fluorine atoms increases the molecule's lipophilicity and reduces its reactivity towards nucleophilic attacks compared to less fluorinated derivatives.
One of the most notable applications of 2,3,4,5,6-pentafluorobenzeneboronic acid is in Suzuki-Miyaura cross-coupling reactions. These reactions are widely used in the construction of biaryl compounds and heteroaromatic systems that are critical components in pharmaceuticals and agrochemicals. Recent studies have demonstrated that this compound can serve as an effective coupling partner for various aryl halides under mild reaction conditions. Its high reactivity in these coupling reactions has made it a preferred choice for researchers aiming to synthesize complex molecular architectures.
Beyond its role as a coupling agent in cross-coupling reactions, 2,3,4,5,6-pentafluorobenzeneboronic acid has also found applications in materials science. For example,it has been used as a precursor for the synthesis of highly fluorinated aromatic polymers with unique thermal and mechanical properties.These polymers exhibit excellent resistance to thermal degradation and are being explored for use in high-performance materials such as aerospace composites and advanced electronics.
In recent years,researchers have also investigated the potential of CAS No.1582-24-7 as a building block for constructing functional materials with tailored electronic properties.For instance,a study published in 2023 demonstrated that incorporating this compound into conjugated polymer frameworks could significantly enhance their charge transport properties.These findings suggest that pentafluorobenzeneboronic acid derivatives could play a pivotal role in the development of next-generation organic electronics,such as flexible displays and photovoltaic devices.
The increasing demand for highly functionalized aromatic compounds has positioned CAS No.1582-24-7 as an essential intermediate in modern organic synthesis.The ability to efficiently synthesize this compound with high purity levels,and its compatibility with various reaction conditions,makes it an invaluable tool for researchers across multiple disciplines.Furthermore,the ongoing exploration into its applications continues to uncover new opportunities for its use in cutting-edge technologies.
In conclusion,< strong > CAS No.1582-24-7 strong > represents a versatile compound with significant potential across diverse fields.The combination of its unique chemical properties,and its adaptability to modern synthetic methodologies,makes it an indispensable component in contemporary chemical research.As advancements continue to be made,the role of this compound will likely expand further into new areas,solidifying its importance within both academic and industrial settings.
1582-24-7 (2,3,4,5,6-Pentafluorobenzeneboronic acid) 関連製品
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